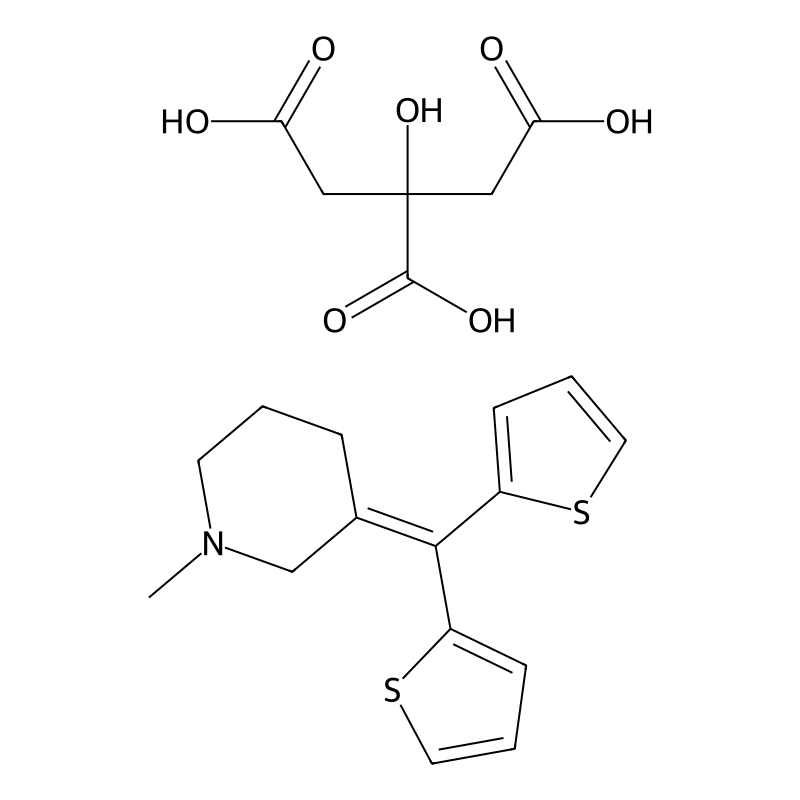

Tipepidine citrate

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Synonyms

Canonical SMILES

Increased Dopamine Levels and Neuropsychiatric Effects

Studies have shown that tipepidine citrate acts by inhibiting G protein-coupled inwardly rectifying potassium (GIRK) channels. This inhibition leads to an increase in dopamine levels in the nucleus accumbens, a region of the brain associated with reward and motivation [].

These dopamine-boosting properties are being investigated for their potential to treat various neuropsychiatric disorders. Research suggests tipepidine citrate might be beneficial for:

- Depression: Dopamine deficiency is implicated in depression, and tipepidine's ability to elevate dopamine levels is being explored as a potential treatment strategy [].

- Obsessive-compulsive disorder (OCD): Dopamine dysregulation is also thought to play a role in OCD. Studies are investigating tipepidine citrate's efficacy in managing OCD symptoms [].

- Attention-deficit hyperactivity disorder (ADHD): Similar to depression and OCD, dopamine function is crucial for regulating attention and focus. Research is underway to determine if tipepidine citrate can improve ADHD symptoms [].

Tipepidine citrate is a synthetic compound belonging to the thiambutene class, primarily recognized for its antitussive (cough-suppressing) and expectorant properties. It is a non-opioid medication, which makes it an attractive alternative to traditional opioid cough suppressants like codeine. The compound is derived from tipepidine, which was developed in Japan during the late 1950s. Tipepidine citrate is often used in various pharmaceutical formulations, including tablets and syrups, and is known for its efficacy in treating cough and cold symptoms without the narcotic side effects associated with opioids .

The chemical formula for tipepidine citrate is , with a molar mass of approximately 431.56 g/mol . The compound acts as an inhibitor of G protein-coupled inwardly rectifying potassium channels (GIRK), which plays a role in modulating neurotransmitter release and neuronal excitability .

- Oxidation: Tipepidine citrate can be oxidized under certain conditions, potentially affecting its pharmacological properties.

- Hydrolysis: The ester bonds in the citrate moiety may undergo hydrolysis, leading to the release of the active tipepidine component.

- Salt Formation: As a citrate salt, it can interact with acids or bases to form different salts, which may alter its solubility and bioavailability.

Tipepidine citrate exhibits significant biological activity primarily through its antitussive effects. It has been shown to suppress cough reflexes effectively, comparable to codeine but without the associated risks of addiction and respiratory depression. Additionally, it possesses expectorant properties that facilitate mucus clearance from the respiratory tract .

Recent studies have also explored its potential psychiatric applications. Tipepidine has been investigated for its effects on depression and attention-deficit hyperactivity disorder (ADHD). By inhibiting GIRK channels, it increases dopamine levels in specific brain regions, which may contribute to its antidepressant-like effects without causing increased locomotor activity or behavioral sensitization typically associated with stimulant drugs .

The synthesis of tipepidine citrate typically involves several steps:

- Synthesis of Tipepidine: The initial step involves creating the core structure of tipepidine through multi-step organic reactions that include cyclization and functional group modifications.

- Formation of Citrate Salt: Tipepidine is then reacted with citric acid or its derivatives to form the citrate salt. This process often includes neutralization reactions where the base (tipepidine) reacts with an acid (citric acid) to form the salt.

- Purification: The final product undergoes purification processes such as crystallization or chromatography to ensure high purity suitable for pharmaceutical use .

Tipepidine citrate is primarily used in:

- Pharmaceutical Preparations: It is utilized in over-the-counter cough syrups and prescription medications aimed at treating respiratory conditions.

- Antidepressant Research: Emerging studies are investigating its potential use in treating mood disorders due to its effects on dopamine levels.

- Expectorant Formulations: Its ability to facilitate mucus clearance makes it valuable in formulations intended for patients with chronic respiratory diseases .

Research has indicated that tipepidine citrate interacts with various biological pathways through its action on GIRK channels. This interaction can influence neurotransmitter release and neuronal excitability, potentially leading to both therapeutic benefits and side effects such as drowsiness or confusion in some patients . Further studies are needed to fully understand these interactions and their implications for safety and efficacy.

Tipepidine citrate shares similarities with several other compounds used for cough suppression and expectoration. Here are some notable comparisons:

| Compound Name | Class | Antitussive Activity | Unique Features |

|---|---|---|---|

| Codeine | Opioid | High | Narcotic; risk of addiction |

| Dextromethorphan | Non-opioid | High | Commonly used; may cause dissociative effects |

| Butamirate | Non-opioid | Moderate | Less sedative; used in pediatric formulations |

| Pholcodine | Opioid | Moderate | Less potent than codeine; lower addiction risk |

| Cloperastine | Non-opioid | Moderate | Antihistaminic properties; dual action |

Tipepidine citrate stands out due to its non-narcotic nature and dual role as both an antitussive and expectorant, making it suitable for a broader range of patients, including those at risk for opioid dependency .

Purity

Exact Mass

Appearance

Storage

UNII

Related CAS

Other CAS

Wikipedia

Dates

2: Shirayama Y, Suzuki M, Takahashi M, Sato K, Hashimoto K. Effects of add-on tipepidine on treatment-resistant depression: an open-label pilot trial. Acta Neuropsychiatr. 2016 Feb;28(1):51-4. doi: 10.1017/neu.2015.43. Epub 2015 Jul 20. PubMed PMID: 26189506.

3: Hamao K, Kawaura K, Soeda F, Hamasaki R, Shirasaki T, Takahama K. Tipepidine increases dopamine level in the nucleus accumbens without methamphetamine-like behavioral sensitization. Behav Brain Res. 2015 May 1;284:118-24. doi: 10.1016/j.bbr.2015.02.012. Epub 2015 Feb 14. PubMed PMID: 25687844.

4: Sasaki T, Hashimoto K, Tachibana M, Kurata T, Okawada K, Ishikawa M, Kimura H, Komatsu H, Ishikawa M, Hasegawa T, Shiina A, Hashimoto T, Kanahara N, Shiraishi T, Iyo M. Tipepidine in children with attention deficit/hyperactivity disorder: a 4-week, open-label, preliminary study. Neuropsychiatr Dis Treat. 2014 Jan 24;10:147-51. doi: 10.2147/NDT.S58480. eCollection 2014. PubMed PMID: 24493927; PubMed Central PMCID: PMC3908907.

5: Kawahara R, Soeda F, Kawaura K, Honda S, Miki R, Noguchi T, Shirasaki T, Takahama K. Effect of tipepidine with novel antidepressant-like action on c-fos-like protein expression in rat brain. Brain Res. 2013 Jun 4;1513:135-42. doi: 10.1016/j.brainres.2013.03.034. Epub 2013 Mar 30. PubMed PMID: 23548603.